C.I. Sulphur Black 1

Description

Properties

Key on ui mechanism of action |

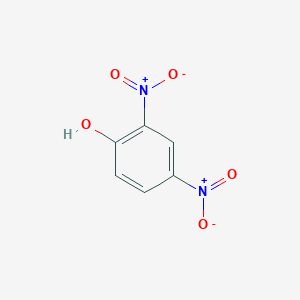

2,4-DNP was demonstrated to be an uncoupler of oxidative phosphorylation in an in vitro study. 2,4-DNP prevented phosphorylation without affecting, or with a slight stimulation of, oxidation. During the Krebs cycle, 2,4-DNP uncouples oxidative phosphorylation from electron transport by carrying protons across the inner mitochondrial membrane, thereby dissipating the pH gradient and membrane electrochemical potential and preventing the formation of adenosine triphosphate (ATP). During this uncoupling, electron transport from NADH to oxygen proceeds normally, but the energy produced, which is normally stored in high-energy phosphate bonds in ATP, is released as heat. The small amount of ATP produced directly from glycolysis is not affected. In vitro studies further demonstrated and investigated the ability of 2,4-DNP to uncouple oxidative phosphorylation. 2,4-DNP increased the rate of oxygen uptake and changed the electron microscopic appearance of rat liver mitochondria in vitro from an expanded configuration to a condensed state, with the ultrastructural change occurring in concert with the functional changes of uncoupling. All energy-dependent biochemical processes thus are likely to be affected. Many of the clinical observations of 2,4-DNP toxicity, such as elevated basal metabolic rate or oxygen consumption, elevated respiration and pulse rates, increased perspiration, increased body temperature in humans and animals are related to the uncoupling of oxidative phosphorylation. When heat production exceeds the organism's capacity to dissipate heat, fatal hyperthermia may result The uncoupling of mitochondrial electron transport from oxidative phosphorylation with resultant decreased production of ATP by 2,4-DNP appears to be related to the cataractogenesis of 2,4-DNP. The lens epithelium is the chief source of available energy for the lens. In most animals, the energy needs are met principally by anaerobic glycolysis, and <30% by oxidative phosphorylation. In incubated bovine lenses, oxygen was not necessary for maintaining sodium levels in the presence of glucose, suggesting anaerobic respiration in the lens. Energy evolved from the breakdown of ATP by Na+/K+-activated ATPase is required for the transport of these cations across the lens epithelium to maintain proper ionic balance. Sodium is actively transported from the lens to the aqueous humor, while potassium is actively transported in the reverse direction. Interference with this active transport mechanism across the lens epithelium can result in increased sodium in the lens, disruption of the ionic balance between the lens and aqueous humor, and subsequent cataract formation. An in vitro study with rabbit lenses also demonstrated that 2,4-DNP does not cause calcium-induced cataracts by interfering with active transport of calcium from the lens, because the energy for calcium transport is derived from anaerobic glycolysis and not oxidative phosphorylation. Transthyretin (TTR), a homotetrameric thyroxine transport protein found in the plasma and cerebrospinal fluid, circulates normally as a innocuous soluble protein. In some individuals, TTR polymerizes to form insoluble amyloid fibrils. TTR amyloid fibril formation and deposition have been associated with several diseases like familial amyloid polyneuropathy and senile systemic amyloidosis. Inhibition of the fibril formation is considered a potential strategy for the therapeutic intervention. The effect of small water-soluble, hydrophobic ligand 2,4-dinitrophenol (2,4-DNP) on TTR amyloid formation has been tested. 2,4-DNP binds to TTR both at acidic and physiological pH, as shown by the quenching of TTR intrinsic fluorescence. Interestingly, 2,4-DNP not only binds to TTR at acidic pH but also inhibits amyloid fibril formation as shown by the light scattering and Congo red-binding assay. Inhibition of fibril formation by 2,4-DNP appears to be through the stabilization of TTR tetramer upon binding to the protein, which includes active site. These findings may have implications for the development of mechanism based small molecular weight compounds as therapeutic agents for the prevention/inhibition of the amyloid diseases. Systemic deposition of transthyretin (TTR) amyloid fibrils is always observed in familial amyloidotic polyneuropathy, senile systemic amyloidosis and familial amyloidotic cardiomyopathy patients. Destabilization of the molecule leads to a cascade of events which result in fibril formation. The destabilization of a native protein with consequent conformational changes appears to be a common link in several human amyloid diseases. Intensive research has been directed towards finding small molecules that could work as therapeutic agents for the prevention/inhibition of amyloid diseases through stabilization of the native fold of the potentially amyloidogenic protein. This work provides insight into the structural determinants of the highly stabilizing effects of 2,4-dinitrophenol on wild-type TTR. It is also shown that similar interactions are established between this molecule and two highly amyloidogenic TTR variants: TTR L55P and TTR Y78F. In the three crystal complexes, 2,4-dinitrophenol occupies the two hormone-binding sites of the TTR tetramer. As a result of 2,4-dinitrophenol binding, the two dimers in the TTR tetramer become closer, increasing the stability of the protein. The three-dimensional structures now determined allow a comprehensive description of key interactions between transthyretin and 2,4-dinitrophenol, a small compound that holds promise as a template for the design of a therapeutical drug for amyloid diseases. For more Mechanism of Action (Complete) data for 2,4-Dinitrophenol (24 total), please visit the HSDB record page. |

|---|---|

CAS No. |

1326-82-5 |

Molecular Formula |

C18H8N4O5S2 |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

2,10-dinitro-12H-[1,4]benzothiazino[3,2-b]phenothiazin-3-one |

InChI |

InChI=1S/C18H8N4O5S2/c23-14-6-16-12(5-13(14)22(26)27)20-11-4-10-17(7-18(11)29-16)28-15-2-1-8(21(24)25)3-9(15)19-10/h1-7,19H |

InChI Key |

PGYZAKRTYUHXRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O |

boiling_point |

Sublimes (when carefully heated) (NTP, 1992) Sublimes |

Color/Form |

Black powder |

density |

1.68 at 68 °F (USCG, 1999) - Denser than water; will sink 1.683 g/cu cm at 24 °C Relative density (water = 1): 1.68 |

melting_point |

234 to 237 °F (NTP, 1992) 114.8 °C 112 °C |

Other CAS No. |

51-28-5 1326-82-5 |

physical_description |

Pellets or Large Crystals Black powder; [MSDSonline] |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

shelf_life |

Appear to be stable in acid solution, but are susceptible to decomposition by UV radiation in alkaline solutions. /Dintrophenols/ |

solubility |

Insoluble in water ... Reduced to the water-soluble leuco form for dye application to the substrate by using sodium sulfide solution |

Synonyms |

2,4 Dinitrophenol 2,4-Dinitrophenol 2,4-DNP |

vapor_density |

6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 6.35 (Air = 1) Relative vapor density (air = 1): 6.36 |

vapor_pressure |

0.00039 [mmHg] 3.9X10-4 mm Hg at 20 °C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Molecular Structure Elucidation of Sulphur Black 1

For Researchers, Scientists, and Drug Development Professionals

Sulphur Black 1 (C.I. 53185) stands as one of the most significant synthetic dyes in terms of production volume, prized for its cost-effectiveness and excellent fastness properties on cellulosic fibers. Despite its century-long history and widespread use, its precise molecular structure remains one of the most challenging and enduring enigmas in color chemistry. This technical guide provides an in-depth exploration of the methodologies and analytical techniques employed to decipher the complex, polymeric, and heterogeneous nature of Sulphur Black 1.

The Challenge: A Complex Polymeric Structure

The primary difficulty in elucidating the structure of Sulphur Black 1 lies in its inherent nature. It is not a single, well-defined molecule but rather a complex mixture of high-molecular-weight, amorphous, and insoluble polymeric compounds.[1] The manufacturing process, which involves the reaction of 2,4-dinitrophenol with sodium polysulfide, is not perfectly controlled, leading to significant batch-to-batch variation.[2] This heterogeneity means that any determined "structure" is, at best, a representation of the most common repeating units and linkages.

Synthesis Pathway and Proposed Core Structures

Sulphur Black 1 is synthesized by heating 2,4-dinitrophenol or its sodium salt with sodium polysulfide in an aqueous solution.[2][3] The chemical reactions are complex and not fully understood, but a generally accepted pathway involves several key stages:

-

Reduction: The nitro groups of 2,4-dinitrophenol are reduced by the sulfide ions to amino groups, forming aminophenol intermediates.

-

Condensation: These intermediates undergo condensation reactions.

-

Sulfurization (Thionation): Sulfur is introduced into the aromatic rings and forms cross-links between them. These links are primarily polysulfide bridges (-Sx- where x > 2), disulfide (-S-S-), and sulfide (-S-) bonds.[2]

The resulting polymer is believed to be a complex network of heterocyclic structures, predominantly featuring phenothiazine (a dibenzothiazine system) and thianthrene moieties.[2]

The proposed polymeric structure consists of these heterocyclic units linked in a random, three-dimensional network by the polysulfide chains.

Analytical Workflow for Structure Elucidation

A multi-faceted analytical approach is required to probe the structure of Sulphur Black 1. This involves a combination of techniques to determine elemental composition, identify functional groups, and analyze fragments of the polymer.

Quantitative Data Summary

The heterogeneous nature of Sulphur Black 1 is reflected in the inconsistent quantitative data reported across various sources. The following tables summarize the available data.

Table 1: Reported Molecular Formulas and Weights

| Parameter | Reported Value | Source |

| Molecular Formula | C₆H₄N₂O₅ | [3][][5] |

| C₁₈H₈N₄O₅S₂ | [1] | |

| Molecular Weight | 184.11 g/mol (for C₆H₄N₂O₅) | [3][] |

| 424.4 g/mol (for C₁₈H₈N₄O₅S₂) | [1] | |

| >8000 to <9000 g/mol (Leuco form) | [1] |

Note: The simple molecular formulas likely represent the starting monomer or a hypothetical repeating unit, not the final polymer.

Table 2: Spectroscopic Data

| Technique | Parameter | Value |

| UV-Vis Spectroscopy | λmax | 628 nm |

Table 3: Representative Fourier-Transform Infrared (FTIR) Spectroscopy Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group / Bond |

| 3400 - 3300 | N-H Stretch | Amines (in reduced structures) |

| 3100 - 3000 | C-H Stretch | Aromatic rings |

| 1620 - 1580 | C=C Stretch | Aromatic rings |

| 1500 - 1400 | C=C Stretch | Aromatic rings |

| 1350 - 1250 | C-N Stretch | Aromatic amines |

| 850 - 750 | C-H Bending | Aromatic ring substitution patterns |

| 750 - 650 | C-S Stretch | Thioether linkages |

| 500 - 400 | S-S Stretch | Disulfide/Polysulfide linkages |

Detailed Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the dye polymer.

-

Objective: To identify characteristic bonds such as C=C and C-H from aromatic rings, C-N from amine linkages, and C-S or S-S from sulfur bridges.

-

Methodology (KBr Pellet Technique):

-

Sample Preparation: A small amount of dried Sulphur Black 1 powder (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation.

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty sample chamber is first recorded. Then, the sample spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Due to its non-volatile and polymeric nature, Sulphur Black 1 cannot be directly analyzed by conventional GC-MS. Py-GC-MS is a powerful alternative that breaks the polymer into smaller, volatile fragments for analysis.

-

Objective: To thermally decompose the polymer into characteristic smaller molecules (pyrolysates) that can be separated and identified, providing clues about the original repeating units.

-

Methodology:

-

Sample Preparation: A microgram-scale amount of the solid dye is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample cup is rapidly heated to a high temperature (e.g., 500-800°C) in an inert atmosphere (helium) within a pyrolysis unit interfaced with a GC-MS system. This thermal energy cleaves the chemical bonds in the polymer, particularly the weaker polysulfide cross-links.

-

Chromatographic Separation: The resulting volatile pyrolysates are swept by the carrier gas into the GC column. The column separates the mixture of fragments based on their boiling points and interactions with the stationary phase. A temperature-programmed oven is used to elute the components over time.

-

Mass Spectrometry: As each fragment elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting mass spectrum shows the molecular ion and fragmentation pattern of each pyrolysate.

-

Data Analysis: The identity of each fragment is determined by comparing its mass spectrum to spectral libraries (e.g., NIST/Wiley). The resulting pyrogram (a chromatogram of the pyrolysis products) provides a "fingerprint" of the polymer's composition.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is a soft ionization technique suitable for analyzing large, non-volatile molecules like polymers, causing minimal fragmentation.

-

Objective: To determine the molecular weight distribution of the soluble fractions of the Sulphur Black 1 polymer.

-

Methodology:

-

Sample Preparation: The analyte (a soluble fraction of Sulphur Black 1) is mixed with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid). The matrix absorbs the laser energy and facilitates the ionization of the analyte.

-

Spotting: A small droplet of the analyte-matrix mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals.

-

Desorption and Ionization: The target plate is introduced into the high-vacuum source of the mass spectrometer. A pulsed laser is fired at the sample spot. The matrix absorbs the laser energy and vaporizes, carrying the analyte molecules into the gas phase and ionizing them (typically by protonation).

-

Time-of-Flight Analysis: The ionized molecules are accelerated by an electric field into a long, field-free drift tube. Lighter ions travel faster than heavier ions, so they reach the detector at the end of the tube first. The time it takes for an ion to reach the detector is used to calculate its mass-to-charge ratio (m/z).

-

Data Analysis: The resulting spectrum shows the distribution of molecular weights in the polymer sample.

-

Conclusion

The molecular structure of Sulphur Black 1 is not a singular entity but a complex and variable polymeric network. A definitive elucidation remains elusive due to its inherent heterogeneity and insolubility. However, by employing a combination of advanced analytical techniques, a robust model of its structure can be formulated. Elemental analysis and spectroscopy provide information on the constituent atoms and functional groups, while powerful fragmentation techniques like Py-GC-MS offer critical insights into the core heterocyclic building blocks. This integrated analytical approach allows researchers to build a comprehensive, albeit averaged, picture of this industrially vital yet chemically enigmatic dye.

References

Spectroscopic Analysis of C.I. Sulphur Black 1 via UV-Vis Spectrophotometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the spectroscopic analysis of C.I. Sulphur Black 1 using Ultraviolet-Visible (UV-Vis) spectrophotometry. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the characterization of this complex sulfur dye.

Introduction

This compound is a widely used sulfur dye known for its intense black color and good fastness properties on cellulosic fibers. Structurally, it is a complex macromolecule with a polymeric and heterogeneous nature, making its analysis challenging. UV-Vis spectrophotometry offers a valuable tool for the qualitative and quantitative analysis of this dye, particularly in its water-soluble leuco form.

The analysis hinges on the principle that the oxidized form of this compound is an insoluble pigment. To render it suitable for transmission UV-Vis spectroscopy, it must be reduced to its water-soluble leuco form. This transformation is typically achieved in an alkaline medium using a reducing agent, which alters the chromophoric system of the dye and allows for spectroscopic measurement. The intensity of the light absorption at a specific wavelength is directly proportional to the concentration of the leuco dye in the solution, enabling quantitative determination.

Quantitative Data Summary

The following table summarizes the key spectroscopic data for the leuco form of this compound. It is important to note that the exact absorption maximum (λmax) can vary depending on the specific reducing agent used, the pH of the solution, and the solvent.

| Parameter | Value | Notes |

| Absorption Maximum (λmax) | ~590 nm - 628 nm | The λmax is dependent on the specific preparation of the leuco form. A value of 590 nm has been reported for a modified, water-soluble form, while 628 nm has also been cited.[1] It is crucial to determine the λmax experimentally for the specific conditions used. |

| Solvent/Reducing Medium | Alkaline Sodium Sulfide Solution | A solution of sodium sulfide in water, with the pH adjusted to the alkaline range, is commonly used to both reduce and dissolve the dye. |

| Molar Absorptivity (ε) | Data not readily available | The molar absorptivity is a measure of how strongly the dye absorbs light at a specific wavelength. Due to the polymeric and heterogeneous nature of this compound, a precise molar mass and, consequently, a definitive molar absorptivity are difficult to determine. Quantitative analysis is typically performed using a calibration curve with standards of known concentrations. |

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of the leuco form of this compound and its analysis by UV-Vis spectrophotometry.

Preparation of the Leuco Form of this compound

Materials:

-

This compound powder

-

Sodium sulfide (Na₂S·9H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Volumetric flasks

-

Pipettes

-

Heating magnetic stirrer

Procedure:

-

Preparation of the Reducing Solution (Blank):

-

Prepare a stock solution of the alkaline sodium sulfide reducing agent. A typical concentration is 0.1 M sodium sulfide.

-

Dissolve the appropriate amount of sodium sulfide nonahydrate in deionized water.

-

Adjust the pH of the solution to an alkaline range (e.g., pH 10-12) using a dilute sodium hydroxide solution. This solution will serve as the blank for the spectrophotometric measurements and as the solvent for the dye.

-

-

Preparation of the this compound Stock Solution (Leuco Form):

-

Accurately weigh a specific amount of this compound powder (e.g., 100 mg) and transfer it to a volumetric flask (e.g., 100 mL).

-

Add a portion of the prepared alkaline sodium sulfide solution to the flask.

-

Gently heat the mixture (e.g., to 50-60 °C) while stirring until the dye is completely dissolved. The solution will typically appear as a deep greenish-black or olive-green color, indicative of the leuco form.

-

Allow the solution to cool to room temperature.

-

Make up the volume to the mark with the alkaline sodium sulfide solution.

-

Note: The leuco form of sulfur dyes can be susceptible to aerial oxidation. Therefore, it is advisable to prepare the solutions fresh and perform the analysis promptly. For extended stability, the solution can be purged with an inert gas like nitrogen.

-

UV-Vis Spectrophotometric Analysis

Instrumentation:

-

Double beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the wavelength range for the spectral scan, typically from 350 nm to 800 nm, to encompass the visible region.

-

-

Determination of Absorption Maximum (λmax):

-

Fill a cuvette with the alkaline sodium sulfide blank solution and place it in the reference beam of the spectrophotometer.

-

Rinse a second cuvette with a small amount of a diluted this compound leuco solution and then fill it.

-

Place the sample cuvette in the sample beam and record the absorption spectrum.

-

The wavelength at which the maximum absorbance is observed is the λmax.

-

-

Quantitative Analysis (Calibration Curve Method):

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the this compound leuco form by serial dilution of the stock solution with the alkaline sodium sulfide blank solution. The concentration range should be chosen to give absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

-

Measurement:

-

Set the spectrophotometer to measure the absorbance at the predetermined λmax.

-

Zero the instrument using the blank solution.

-

Measure the absorbance of each standard solution, starting from the most dilute and proceeding to the most concentrated. Rinse the cuvette with the next standard before filling.

-

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions. A linear relationship should be observed, following the Beer-Lambert law.

-

Measurement of Unknown Sample: Measure the absorbance of the unknown sample solution (prepared in the same manner as the standards) at the λmax.

-

Concentration Determination: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

-

Visualizations

The following diagrams illustrate the key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for UV-Vis analysis.

Caption: Relationship between oxidized and leuco forms.

References

In-Depth Technical Guide: FT-IR Spectral Analysis of Sulphur Black 1 Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the functional groups present in Sulphur Black 1, a complex sulfur dye, as determined by Fourier-Transform Infrared (FT-IR) spectroscopy. The information presented herein is intended to support research and development activities where the characterization of this dye is critical.

Introduction to Sulphur Black 1 and its Spectroscopic Analysis

Sulphur Black 1 (C.I. 53185) is a widely used sulfur dye known for its intense black color and good fastness properties on cellulosic fibers.[1] Its chemical structure is complex and not precisely defined, but it is known to be a high-molecular-weight compound containing various sulfur linkages.[2] The manufacturing process involves the sulfurization of 2,4-dinitrophenol, resulting in a polymer with a chromophoric system based on thianthrene and phenothiazine heterocyclic structures. The complex nature of Sulphur Black 1 necessitates advanced analytical techniques like FT-IR spectroscopy for the identification of its constituent functional groups. FT-IR spectroscopy is a powerful, non-destructive technique that provides information about the vibrational modes of molecules, allowing for the identification of specific chemical bonds and functional groups.[3]

FT-IR Spectral Data of Sulphur Black 1

The FT-IR spectrum of Sulphur Black 1 exhibits a series of absorption bands that are characteristic of its complex aromatic and sulfur-containing structure. While a definitive and complete assignment of all peaks is challenging due to the polymeric and heterogeneous nature of the dye, the following table summarizes the key absorption bands and their probable assignments based on established infrared spectroscopy correlation tables and analysis of similar compounds.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Assigned Functional Group/Vibrational Mode |

| ~3400 | Broad, Medium | O-H and N-H stretching vibrations (from phenolic and amino groups, and adsorbed water) |

| ~3050 | Weak | Aromatic C-H stretching |

| ~1600 | Strong | Aromatic C=C stretching vibrations |

| ~1500 | Medium | N-O asymmetric stretching in nitro (NO₂) groups (residual from starting material) |

| ~1450 | Medium | C-H bending in aromatic rings |

| ~1340 | Medium | N-O symmetric stretching in nitro (NO₂) groups |

| ~1250 | Medium | C-N stretching in aromatic amines |

| ~1100 | Medium | C-O stretching in phenolic groups |

| ~830 | Strong | C-H out-of-plane bending in para-substituted aromatic rings |

| ~600-800 | Weak to Medium | C-S stretching and other fingerprint region vibrations |

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid Sulphur Black 1 sample using the potassium bromide (KBr) pellet technique. This method is widely used for the analysis of solid samples and provides high-quality spectra.[6][7]

3.1. Materials and Equipment

-

Sulphur Black 1 dye sample (powdered)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Spatula

-

Analytical balance

3.2. Sample Preparation (KBr Pellet Method)

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed moisture, which can interfere with the FT-IR spectrum. Allow to cool in a desiccator.

-

Grinding: Weigh approximately 1-2 mg of the Sulphur Black 1 sample and 100-200 mg of the dried KBr.

-

Place the Sulphur Black 1 sample in the agate mortar and grind it to a very fine powder.

-

Add the KBr to the mortar and continue to grind the mixture until it is homogeneous. The fine grinding is crucial to reduce scattering of the infrared radiation.[10]

-

Pellet Formation: Transfer a portion of the finely ground mixture into the pellet die.

-

Place the die in the hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[9]

-

Carefully remove the pellet from the die.

3.3. Data Acquisition

-

Background Spectrum: Place an empty KBr pellet or no sample in the sample holder of the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the KBr pellet containing the Sulphur Black 1 sample in the sample holder.

-

Record the FT-IR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical workflow of the FT-IR spectral analysis of Sulphur Black 1 and a conceptual representation of its functional groups.

References

- 1. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 2. C.I. Sulphur Black 1 | C18H8N4O5S2 | CID 73557531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. wwjmrd.com [wwjmrd.com]

Raman Spectroscopy for the Identification of Sulphur Black 1 on Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulphur Black 1 (C.I. 53185) is a widely utilized sulfur dye in the textile industry, prized for its deep black shade and cost-effectiveness. Its identification on various substrates is crucial for quality control, forensic science, and conservation studies. Raman spectroscopy, a non-destructive vibrational spectroscopy technique, offers a powerful tool for the molecular identification of dyes. This technical guide provides an in-depth overview of the principles and potential application of Raman spectroscopy for the characterization of Sulphur Black 1 on substrates. Due to a lack of publicly available, specific Raman spectral data for Sulphur Black 1, this guide will focus on the theoretical basis, general experimental approaches, and analogous data from related compounds to provide a framework for its analysis.

Introduction to Sulphur Black 1 and Raman Spectroscopy

Sulphur Black 1 is a complex polymeric dye synthesized by heating 2,4-dinitrophenol with sodium polysulfide. Its exact molecular structure is not well-defined and can vary depending on the manufacturing process, but it is characterized by sulfur-containing chromophores. This complexity can present challenges for traditional analytical methods.

Raman spectroscopy provides a molecular fingerprint of a substance by probing its vibrational modes. When a laser interacts with a molecule, it can scatter light inelastically, resulting in a shift in energy that corresponds to the vibrational energy levels of the molecule's chemical bonds. This "Raman shift" is unique to the molecular structure and can be used for identification. For colored materials like Sulphur Black 1, resonance Raman spectroscopy, where the excitation laser wavelength is chosen to be close to an electronic absorption band of the molecule, can significantly enhance the Raman signal of the dye, making it more easily detectable on a substrate.[1][2]

Theoretical Raman Signature of Sulphur Black 1

Expected Characteristic Raman Bands:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

| Polysulfide (S-S) Stretching | 400 - 500 | Polysulfide chains of varying lengths are a key feature of sulfur dyes. The exact position of these peaks can indicate the length of the sulfur chains. For example, S-S stretching in sodium polysulfides has been observed in this region.[4][5] |

| Carbon-Sulfur (C-S) Stretching | 600 - 750 | These bands would arise from the covalent bonds formed between the aromatic structure and the sulfur chains. |

| Aromatic Ring Vibrations | 1300 - 1650 | These are typically strong bands in Raman spectra and correspond to the stretching and bending modes of the carbon-carbon bonds within the aromatic rings of the dye's backbone. Specifically, bands around 1580-1620 cm⁻¹ (G-band) and 1340-1360 cm⁻¹ (D-band) are characteristic of disordered carbonaceous materials, which black dyes can resemble. |

| Nitro Group (NO₂) Symmetric Stretch | 1330 - 1370 | Residual nitro groups from the 2,4-dinitrophenol starting material might be detectable. |

It is important to note that the spectrum of the substrate (e.g., cotton, polyester) will also be present. The Raman spectrum of cotton, for instance, exhibits characteristic peaks primarily due to cellulose.[6] Therefore, spectral subtraction or careful comparison is necessary to isolate the peaks corresponding to Sulphur Black 1.

Experimental Protocols

The successful Raman analysis of Sulphur Black 1 on a substrate requires careful consideration of the experimental setup.

Instrumentation

A research-grade Raman microscope is recommended. Key components include:

-

Laser Source: Multiple laser wavelengths (e.g., 532 nm, 633 nm, 785 nm) are advantageous. For a black dye, a near-infrared (NIR) laser such as 785 nm is often preferred to minimize fluorescence, which can obscure the weaker Raman signal.[7] However, a green (532 nm) or red (633 nm) laser might induce resonance enhancement, significantly increasing the signal intensity of the dye.[1]

-

Microscope: A high-quality optical microscope allows for precise focusing of the laser onto the dyed fibers or substrate surface.

-

Spectrometer and Detector: A high-resolution spectrometer and a sensitive detector (e.g., a cooled CCD) are essential for resolving the Raman peaks and capturing low-intensity signals.

Sample Preparation

One of the major advantages of Raman spectroscopy is that it typically requires minimal to no sample preparation. A small piece of the dyed fabric or a single fiber can be mounted directly onto a microscope slide.

Data Acquisition

-

Laser Selection and Power: Start with a low laser power to avoid thermal damage to the sample, especially with visible lasers. Gradually increase the power as needed to obtain a good signal-to-noise ratio.

-

Focusing: Carefully focus the laser onto the surface of the dyed substrate.

-

Acquisition Time and Accumulations: The acquisition time and number of accumulations will depend on the signal intensity. Longer acquisition times and multiple accumulations can improve the signal-to-noise ratio.

-

Reference Spectra: It is crucial to acquire a Raman spectrum of the undyed substrate under the same experimental conditions. This will serve as a reference for identifying the Raman bands of Sulphur Black 1.

Surface-Enhanced Raman Spectroscopy (SERS)

For detecting very low concentrations of the dye or to further enhance the signal, Surface-Enhanced Raman Spectroscopy (SERS) can be employed. This technique involves placing the sample in contact with a nanostructured metal surface (typically silver or gold). The plasmon resonance of the nanoparticles dramatically enhances the Raman signal of molecules in close proximity.

A potential SERS protocol would involve:

-

Preparation of SERS Substrate: Colloidal silver or gold nanoparticles are commonly used. These can be synthesized in the laboratory or purchased commercially.

-

Sample Application: A small drop of the nanoparticle colloid can be applied directly to the dyed fiber or substrate. Alternatively, a micro-extraction of the dye can be performed, and the extract can be mixed with the colloid.

-

Data Acquisition: Raman spectra are then acquired from the area where the sample and the SERS substrate are in contact.

Data Analysis and Interpretation

The primary goal of the data analysis is to identify the characteristic Raman peaks of Sulphur Black 1 and distinguish them from the substrate's spectrum.

Logical Workflow for Data Analysis:

Caption: A logical workflow for the analysis of Raman spectra to identify Sulphur Black 1.

Challenges and Considerations

-

Fluorescence Interference: Many dyes, when excited by a laser, exhibit strong fluorescence which can overwhelm the much weaker Raman signal. Using a NIR laser (e.g., 785 nm) or employing SERS can help mitigate this issue.[7]

-

Lack of a Standard Reference Spectrum: The primary challenge in the identification of Sulphur Black 1 is the absence of a well-established, publicly available reference Raman spectrum. This makes definitive identification difficult and reliant on the interpretation of bands from its constituent chemical groups.

-

Substrate Interference: The Raman signal from the substrate can be strong and may overlap with the peaks of the dye, complicating the analysis.

-

Photodegradation: High laser power can potentially degrade the dye, altering its chemical structure and thus its Raman spectrum.

Conclusion

Raman spectroscopy, particularly resonance Raman and SERS, holds significant promise as a rapid, non-destructive technique for the identification of Sulphur Black 1 on various substrates. While the lack of a standard reference spectrum presents a current limitation, a systematic approach based on the analysis of its expected chemical functionalities can provide strong indicative evidence. Further research to establish a definitive Raman spectral database for Sulphur Black 1 and other common dyes is crucial for advancing its application in industrial and forensic settings.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive experimental workflow for the identification of Sulphur Black 1 using Raman spectroscopy.

Caption: An experimental workflow for identifying Sulphur Black 1 using Raman and SERS.

References

- 1. Resonance Raman and UV-visible spectroscopy of black dyes on textiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.york.ac.uk [pure.york.ac.uk]

- 4. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Non-Destructive Identification of Dyes on Fabric Using Near-Infrared Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: Photophysical Properties of C.I. Sulphur Black 1 Aggregates

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Sulphur Black 1 is a complex and high-molecular-weight dye renowned for its extensive use in the textile industry for producing deep black shades on cellulosic fibers.[1][2] Its application involves a reduction step to a water-soluble leuco form, which has an affinity for the fiber. Subsequent oxidation regenerates the insoluble dye, leading to the formation of large aggregates trapped within the fiber matrix.[1] This aggregation phenomenon is fundamental to the dye's characteristic properties, including its excellent wash fastness.[1] While the tinctorial properties of Sulphur Black 1 are well-established, a detailed understanding of the photophysical properties of its aggregated state remains a developing area of research.

This technical guide provides a comprehensive overview of the known and extrapolated photophysical properties of this compound aggregates. It is intended to serve as a resource for researchers and scientists interested in the photochemistry of sulphur dyes and for professionals in drug development exploring the potential of dye aggregates in various applications.

Chemistry and Aggregation Mechanism

This compound is not a single chemical entity but rather a complex mixture of polymeric molecules.[1] These molecules are characterized by sulfur linkages, including disulfide (-S-S-) and polysulfide (-S-n-) bonds, which are integral to the chromophore.[2] The dye is synthesized by the sulfurization of 2,4-dinitrophenol.[3]

The aggregation of Sulphur Black 1 is a critical aspect of its function as a dye. In its oxidized, insoluble form, the dye molecules exhibit strong intermolecular van der Waals forces, leading to self-association.[4] This process is essential for its retention within the fabric. The aggregation can be classified, based on the spectral shifts observed relative to the monomer, into H-aggregates (hypsochromic or blue-shift) and J-aggregates (bathochromic or red-shift).[4] The specific type of aggregation for Sulphur Black 1 is not extensively documented in the literature but is crucial for understanding its photophysical behavior.

Photophysical Properties

The following tables summarize the known data for the monomeric form and provide a template for the expected, yet currently unavailable, data for the aggregated form based on general principles of dye photophysics.

Absorption and Emission Data

Aggregation typically leads to changes in the absorption and emission spectra. H-aggregation often results in a blue-shift and fluorescence quenching, while J-aggregation can lead to a red-shift and sometimes enhanced emission.

Table 1: Absorption and Emission Spectral Data of this compound

| State | Absorption Maximum (λmax) | Emission Maximum (λem) | Stokes Shift (nm) |

| Monomer (in solution) | ~600-700 nm (broad) | Not Reported | Not Reported |

| Aggregate (Expected) | Shifted from monomer | To be determined | To be determined |

Note: The absorption maximum for the monomer is broad and can vary depending on the solvent and specific commercial formulation. Data for the aggregated state is not currently available in the literature and would need to be determined experimentally.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are critical parameters that describe the efficiency and dynamics of the fluorescence process. Aggregation can significantly alter these values, often leading to quenching (decrease in ΦF and τ) in H-aggregates.

Table 2: Fluorescence Quantum Yield and Lifetime Data of this compound

| State | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) |

| Monomer (in solution) | Not Reported | Not Reported |

| Aggregate (Expected) | To be determined | To be determined |

Note: Quantitative data for the fluorescence quantum yield and lifetime of both the monomeric and aggregated forms of this compound are not available in the current body of scientific literature.

Experimental Protocols

Investigating the photophysical properties of this compound aggregates requires specialized experimental approaches due to their insolubility.

Induction of Aggregation for Spectroscopic Analysis

A primary challenge is the preparation of stable and characterizable aggregates.

Methodology:

-

Preparation of Leuco Form: The commercial this compound powder is first reduced to its water-soluble leuco form. This is typically achieved by heating the dye in an aqueous solution of a reducing agent, such as sodium sulfide, under alkaline conditions.[1]

-

Controlled Oxidation and Aggregation: The aggregation can be induced by controlled oxidation of the leuco form. This can be achieved by:

-

Aeration: Bubbling air or oxygen through the leuco dye solution.

-

Chemical Oxidation: Addition of a mild oxidizing agent, such as hydrogen peroxide or sodium bromate.[2]

-

-

Solvent-Induced Aggregation: For some dyes, aggregation can be induced by changing the solvent composition, for example, by adding a poor solvent to a solution of the dye in a good solvent.[5]

-

Characterization of Aggregates: The formation and morphology of the aggregates can be characterized using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Photophysical Measurements of Aggregates

UV-Vis Absorption Spectroscopy:

-

Protocol: Absorption spectra of the aggregated suspension can be recorded using a UV-Vis spectrophotometer. An integrating sphere attachment is recommended to account for light scattering by the particles.

-

Data Analysis: The spectra of the aggregates are compared to the spectra of the monomeric (leuco) form to identify spectral shifts indicative of H- or J-aggregation.

Fluorescence Spectroscopy:

-

Protocol: Steady-state fluorescence emission and excitation spectra are recorded on a spectrofluorometer. Due to the potential for low quantum yields and scattering, a front-face illumination geometry is often preferred for turbid samples.

-

Data Analysis: The emission spectra will reveal the fluorescence characteristics of the aggregates.

Fluorescence Quantum Yield Determination:

-

Protocol: Determining the quantum yield of insoluble aggregates is non-trivial. A relative method using a well-characterized fluorescent standard is challenging due to scattering. An absolute method using an integrating sphere is the preferred approach.[6]

-

Workflow:

-

Measure the emission spectrum and the absorption at the excitation wavelength of the aggregate suspension within the integrating sphere.

-

Measure the spectrum of the excitation light scattered by a non-absorbing reference material (e.g., a barium sulfate slurry) under the same conditions.

-

The quantum yield is calculated from the ratio of the integrated fluorescence intensity to the number of absorbed photons.

-

Fluorescence Lifetime Measurement:

-

Protocol: Time-Resolved Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes. The decay of fluorescence intensity following excitation with a pulsed light source is measured.

-

Data Analysis: The fluorescence decay data is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For aggregated systems, multi-exponential decays are common, indicating the presence of different emissive species or complex quenching pathways.

Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the preparation and photophysical characterization of this compound aggregates.

Conceptual Signaling Pathway of Aggregation Effects

Caption: Conceptual diagram illustrating the impact of aggregation on the photophysical properties of a dye.

Conclusion and Future Directions

The photophysical properties of this compound in its aggregated state are a largely unexplored area of research, primarily due to the experimental challenges posed by the insolubility of the aggregates. While the dye's primary application in textiles relies on this aggregation, a deeper understanding of its photophysics could open avenues for new applications in materials science and biomedicine, where the optical properties of aggregated dyes are of interest.

Future research should focus on developing robust and reproducible methods for preparing and characterizing this compound aggregates. The application of advanced spectroscopic techniques, particularly those suitable for solid or highly scattering samples, will be crucial in elucidating the absorption, emission, and excited-state dynamics of these complex systems. The generation of a comprehensive quantitative dataset on the photophysical properties of Sulphur Black 1 aggregates will undoubtedly provide valuable insights for both fundamental research and the development of novel technologies.

References

- 1. textilelearner.net [textilelearner.net]

- 2. Sulfur dye - Wikipedia [en.wikipedia.org]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. primescholars.com [primescholars.com]

- 5. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence quantum yields of dye aggregates: a showcase example based on self-assembled perylene bisimide dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Degradation Pathway of C.I. Sulphur Black 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathway of C.I. Sulphur Black 1. Due to the limited availability of specific public research on the thermal decomposition of this particular dye, this document combines established knowledge of sulphur dyes, information on its precursor (2,4-dinitrophenol), and standard analytical methodologies to present a scientifically grounded understanding of its thermal behavior.

Introduction to this compound and its Thermal Stability

This compound (CAS No. 1326-82-5) is a widely used sulphur dye in the textile industry for producing black shades on cellulosic fibers. It is synthesized by heating 2,4-dinitrophenol with sodium polysulfide.[1] The resulting product is not a single molecule but a complex, high-molecular-weight, heterogeneous polymer containing sulfur linkages, including disulfide (-S-S-) and polysulfide (-Sₙ-) bonds, which form a chromophoric system.

A critical aspect of the lifecycle of this compound is its behavior at elevated temperatures. It is known that when heated to decomposition, it emits acrid smoke and irritating vapors, which may include toxic compounds like nitroxides.[2][3] Understanding the thermal degradation pathway is crucial for assessing its stability during processing, its potential environmental impact upon disposal or accidental burning, and for developing safer handling and after-treatment processes.

Inferred Thermal Degradation Pathway

The thermal decomposition of this compound is a complex process that can be conceptualized in several stages as the temperature increases.

-

Initial Low-Temperature Degradation: The degradation process is likely initiated by the scission of the weakest chemical bonds within the polymeric structure. These are the polysulfide (-Sₙ-) and disulfide (-S-S-) linkages. This initial phase would result in a decrease in the average molecular weight of the polymer and the release of some volatile, low-molecular-weight sulfur-containing fragments.

-

Major Decomposition at Intermediate to High Temperatures: As the temperature rises, more stable bonds within the dye's structure begin to break. This includes the cleavage of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds within the heterocyclic aromatic rings. This stage is expected to generate a complex mixture of gaseous products. Based on the starting materials and the known chemistry of sulfur dyes, the anticipated degradation products include:

-

Sulfur-Containing Gases: Hydrogen sulfide (H₂S), carbon disulfide (CS₂), and carbonyl sulfide (COS).

-

Nitrogen-Containing Gases: Oxides of nitrogen (NOx) and ammonia (NH₃).

-

Volatile Organic Compounds (VOCs): A variety of aromatic compounds derived from the 2,4-dinitrophenol precursor, such as phenol, benzene, and their derivatives.

-

-

Char Formation at High Temperatures: At very high temperatures, the remaining non-volatile material is expected to undergo further condensation and cyclization reactions, leading to the formation of a stable, carbon-rich char.

Data Presentation

The following tables present a summary of the kind of quantitative data that would be obtained from a thorough thermal analysis of this compound.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

This table outlines the expected stages of weight loss during the thermal decomposition of a sulphur dye like this compound in an inert atmosphere.

| Temperature Range (°C) | Weight Loss (%) | Peak Decomposition Temperature (°C) | Probable Evolved Species |

| 50 - 200 | 5 - 10 | ~150 | Adsorbed water, volatile impurities |

| 200 - 400 | 25 - 35 | ~350 | Cleavage of polysulfide bonds, release of elemental sulfur, H₂S |

| 400 - 600 | 30 - 40 | ~500 | Scission of C-S and C-N bonds, release of NOx, CS₂, aromatic fragments |

| > 600 | - | - | Formation of stable char residue |

Table 2: Representative Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Data

This table lists the major identifiable products that would be expected from the pyrolysis of this compound.

| Compound | Chemical Formula | Likely Origin |

| Hydrogen Sulfide | H₂S | Cleavage of sulfide and thiol groups |

| Carbon Disulfide | CS₂ | Reaction of sulfur with carbonaceous matrix |

| Phenol | C₆H₆O | Fragmentation of the dinitrophenol-derived backbone |

| Aniline | C₆H₇N | Reduction and cleavage of nitro groups |

| Thiophene | C₄H₄S | Cyclization of sulfur and carbon fragments |

| Benzene | C₆H₆ | Fragmentation of aromatic rings |

| Toluene | C₇H₈ | Fragmentation of aromatic rings |

| Benzonitrile | C₇H₅N | Fragmentation of nitrogen-containing heterocyclic rings |

Experimental Protocols

To definitively determine the thermal degradation pathway of this compound, a combination of analytical techniques is required.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This is a powerful technique for determining the thermal stability and identifying the evolved gases during decomposition.

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in a ceramic or platinum TGA pan.

-

TGA Parameters:

-

Heating Program: The sample is heated from ambient temperature to 1000 °C at a constant rate, typically 10 or 20 °C/min.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, usually nitrogen or argon (for an inert environment) or air (for an oxidative environment), with a constant flow rate (e.g., 50 mL/min).

-

-

FTIR Coupling: The gaseous products evolved from the sample in the TGA are continuously transferred via a heated transfer line to the gas cell of an FTIR spectrometer. FTIR spectra of the evolved gases are collected at regular intervals throughout the heating program.

-

Data Analysis: The TGA data provides a plot of mass loss versus temperature. The FTIR spectra are analyzed to identify the chemical composition of the evolved gases at different temperatures by comparing them to spectral libraries.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is used to separate and identify the individual volatile and semi-volatile organic compounds produced during thermal decomposition.[4][5][6]

-

Sample Preparation: A very small amount of the dye (typically < 1 mg) is placed into a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (the "pyrolysis temperature," often determined from TGA data to correspond to a major weight loss event) in an inert atmosphere. This rapid heating causes the complex polymer to break down into smaller, more volatile fragments.

-

Gas Chromatography (GC): The pyrolysis products are swept by a carrier gas (typically helium) into a GC column. The column separates the mixture of compounds based on their volatility and interaction with the column's stationary phase.

-

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are detected based on their mass-to-charge ratio. The fragmentation pattern serves as a "fingerprint" for each compound, allowing for its identification by comparison with mass spectral libraries.

Visualization of Pathways and Workflows

References

- 1. This compound | C18H8N4O5S2 | CID 73557531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advanced Py-GCMS Systems for Precise Analysis | SHIMADZU [shimadzu.com]

- 3. Advanced Py-GCMS Systems for Precise Analysis | SHIMADZU [ssi.shimadzu.com]

- 4. frontier-lab.com [frontier-lab.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electrochemical Properties of Sulphur Black 1 Leuco Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of the leuco form of Sulphur Black 1. Sulphur Black 1 is a complex and widely used sulfur dye, the electrochemical behavior of which is critical to its application in the textile industry and of growing interest in other fields, including energy storage and catalysis. The leuco form, the reduced and soluble state of the dye, is the active species in the dyeing process. Understanding its electrochemical characteristics is paramount for process optimization, quality control, and the development of novel applications.

Introduction to Sulphur Black 1 and its Leuco Form

Sulphur Black 1 is a polymeric and heterogeneous organosulfur compound of indeterminate structure.[1] It is produced by the reaction of 2,4-dinitrophenol with sodium polysulfide.[1] In its oxidized state, Sulphur Black 1 is a black powder that is insoluble in water.[2][3] For application as a dye, it must be converted to its water-soluble, reduced form, known as the leuco form.[4] This reduction process, typically achieved using agents like sodium sulfide, cleaves the disulfide (-S-S-) and quinone-imine groups within the complex dye structure to form thiol (-SH) and amine groups, respectively.[4][5] The resulting leuco dye has an affinity for cellulosic fibers and can be subsequently re-oxidized to its insoluble form, trapping it within the fiber matrix.[1]

The electrochemical nature of this redox transformation is central to the dyeing process. The redox potential of the dye bath is a key parameter that directly influences the dyeing efficiency and the final color depth of the fabric.[5]

Quantitative Electrochemical Data

The complex and heterogeneous nature of Sulphur Black 1 makes it challenging to assign precise, universally applicable electrochemical constants. The measured redox potentials can vary depending on the specific commercial formulation, the composition of the electrolyte, temperature, and the measurement technique. However, studies have reported values within a general range that are indicative of the conditions required for the formation and maintenance of the leuco form.

| Electrochemical Parameter | Reported Value(s) | Context / Method |

| Redox Potential (E°) | -705 mV | For a specific commercial Sulphur Black 1 leuco dye composition, measured with a Mettler Toledo T-90 and DG-140 sensor.[6] |

| Redox Potential (E°) | -250 mV to -533 mV | Range observed in the catholyte during direct electrochemical reduction of oxidized Sulphur Black 1. The potential becomes more negative as the reduction proceeds.[5] |

| Optimal Redox Potential for Dyeing | ~ -650 mV | Determined when using environmentally friendly reducing sugars for the reduction process, yielding maximum color strength.[7] |

Experimental Protocols

The characterization of the electrochemical properties of the Sulphur Black 1 leuco form typically involves several key techniques. The following are generalized protocols based on standard electrochemical practices, as detailed specific protocols for this particular substance are not widely published.

Preparation of the Leuco Sulphur Black 1 Solution

Objective: To prepare a stable, aqueous solution of the reduced, leuco form of Sulphur Black 1 for electrochemical analysis.

Methodology:

-

Dispersion: A known concentration of powdered Sulphur Black 1 is dispersed in deionized water.

-

Alkalinization: The pH of the dispersion is raised to a highly alkaline level (e.g., pH 11-13) using sodium hydroxide. This is necessary for the stability of the leuco form.

-

Reduction: A reducing agent, typically sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), is added to the alkaline dispersion. The mixture is then heated (e.g., to 60-80°C) and stirred until the dye is fully dissolved, indicating the formation of the leuco form.[1] The solution typically develops a dark greenish or yellowish-olive color.[2][8]

-

Inert Atmosphere: To prevent re-oxidation by atmospheric oxygen, the preparation and subsequent electrochemical measurements should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior of the leuco Sulphur Black 1, including the potentials at which oxidation and reduction occur, and to assess the reversibility of the redox processes.

Methodology:

-

Electrochemical Cell: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire or graphite rod).

-

Electrolyte: The prepared leuco Sulphur Black 1 solution is used as the analyte. A supporting electrolyte (e.g., NaCl or KCl) is added to ensure sufficient conductivity.

-

Procedure: The potential of the working electrode is swept linearly from a potential where the leuco form is stable to a more positive potential to induce oxidation, and then the sweep is reversed to observe the reduction of the oxidized form.

-

Data Analysis: The resulting plot of current versus potential (a voltammogram) provides information on the oxidation and reduction peak potentials. The shape and separation of these peaks can indicate the reversibility and kinetics of the electron transfer processes.

Potentiometric Titration

Objective: To determine the redox potential and the number of electrons involved in the redox transformation of the Sulphur Black 1 leuco form.

Methodology:

-

Setup: A solution of the leuco Sulphur Black 1 is placed in an electrochemical cell with a high-impedance voltmeter connected between a platinum indicator electrode and a reference electrode.

-

Titration: A standardized solution of an oxidizing agent (e.g., potassium ferricyanide) is incrementally added to the leuco dye solution.

-

Measurement: After each addition of the titrant, the potential difference between the electrodes is recorded.

-

Data Analysis: The potential is plotted against the volume of titrant added. The equivalence point of the titration corresponds to the formal redox potential of the leuco/oxidized couple.

Spectroelectrochemistry

Objective: To correlate the electrochemical changes (oxidation state) with changes in the optical properties (UV-Vis absorption spectrum) of the Sulphur Black 1 dye.

Methodology:

-

Specialized Cell: A spectroelectrochemical cell is used, which is designed to allow a light beam from a spectrophotometer to pass through a thin layer of the electrolyte in contact with a transparent or mesh working electrode (e.g., indium tin oxide - ITO coated glass or a gold minigrid).

-

Procedure: The potential of the working electrode is stepped to different values, and the UV-Vis absorption spectrum is recorded at each potential.

-

Data Analysis: By observing the appearance or disappearance of absorption bands as the potential is changed, it is possible to identify the spectra of the different redox states (leuco and oxidized forms) and to monitor the transformation between them.

Visualizations

The following diagrams illustrate the key transformations and experimental workflows related to the electrochemistry of Sulphur Black 1.

Caption: Redox cycle of Sulphur Black 1.

Caption: Experimental workflow for electrochemical analysis.

References

- 1. Sulfur dye - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Sulphur Black 1 CAS#: 1326-82-5 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. EP3696236A1 - Process for recycling sulphur black dye from a dyeing process and producing recycled dye in leuco form - Google Patents [patents.google.com]

Unraveling the Chromophore of C.I. Sulphur Black 1: A Technical Guide

Introduction: C.I. Sulphur Black 1 is a cornerstone of the textile industry, prized for its cost-effectiveness, deep black shade, and good wash-fastness on cellulosic fibers like cotton.[1][2] Despite its widespread use for over a century, the precise chemical structure of its chromophore remains a subject of considerable complexity. The dye is not a single molecular entity but rather a complex, heterogeneous, and polymeric mixture.[1] Its high molecular weight and insolubility in common solvents present significant challenges to conventional analytical methods. This guide provides an in-depth exploration of the current understanding of the this compound chromophore, detailing its synthesis, proposed structures, and the experimental protocols used for its characterization.

Synthesis and Formation Mechanism

The industrial production of this compound involves the sulphurization of 2,4-dinitrophenol with sodium polysulfide in an aqueous medium.[1][3][4] The process, often referred to as "sulfur bake," is typically carried out by heating the reactants under reflux conditions (around 110-120°C) for an extended period.[5]

The chemical reactions are intricate and not fully understood, but a generally accepted mechanism involves several key stages:

-

Reduction: The sodium polysulfide acts as a reducing agent, converting the nitro groups of 2,4-dinitrophenol into amino groups to form aniline derivatives.[1]

-

Condensation: These reactive amino intermediates are believed to form indophenol-like structures.[1]

-

Sulphurization: Sulfur from the polysulfide is incorporated into the aromatic structures, forming various sulfur linkages. This step creates a complex network of crosslinked molecules. These linkages are integral to the chromophore and include sulfide (–S–), disulfide (–S–S–), and polysulfide (–Sₙ–) bonds within heterocyclic rings.[1]

-

Precipitation: The final dye is rendered insoluble and precipitated from the reaction mixture.[5]

Proposed Chromophore Structure

The chromophore of Sulphur Black 1 is not a single, well-defined molecule but a large, polymeric network. It is widely accepted that the structure consists of repeating heterocyclic units crosslinked by various sulfur bridges.[1] The key proposed structural motifs are phenothiazine and thianthrene-type systems.[1] These sulfur-containing heterocyclic rings are responsible for the dye's characteristic black color. The polymeric and heterogeneous nature means that any depicted structure is an idealized representation of a small segment of the overall complex material.

Empirical formulas such as C₂₄H₁₆N₆O₈S₇ have been proposed based on the preparation process, but these are not definitive molecular formulas.[5]

References

Methodological & Application

Application Note and Protocol for the Electrochemical Reduction of C.I. Sulphur Black 1

Audience: Researchers, scientists, and drug development professionals.

Introduction

C.I. Sulphur Black 1 is a widely used sulfur dye, particularly in the textile industry for dyeing cotton and other cellulosic fibers due to its cost-effectiveness and good wash-fastness.[1][2] Like other sulfur dyes, it is insoluble in water in its oxidized form and must be converted to a water-soluble "leuco" form through a reduction process before it can be applied to fibers.[3][4]

Traditionally, this reduction is achieved using chemical reducing agents such as sodium sulfide.[4] However, this method poses significant environmental challenges, including the release of toxic and noxious hydrogen sulfide gas and a high chemical oxygen demand in the resulting wastewater.[5]

Electrochemical reduction offers a cleaner, more sustainable, and precisely controllable alternative.[5][6] This method uses an electric current to directly reduce the dye at a cathode surface, avoiding the need for hazardous chemical reducing agents and minimizing waste.[5][7] This application note provides a detailed protocol for the electrochemical reduction of this compound, summarizing key operational parameters and expected outcomes based on available research.

Principle of Electrochemical Reduction

The electrochemical reduction of this compound occurs at the cathode of an electrolytic cell. The dye, which exists as a complex polymeric aromatic structure with disulfide (-S-S-) linkages in its oxidized, insoluble state, is dispersed in an electrolyte.[1][5] When a direct current is applied, electrons are transferred from the cathode to the dye molecules. This process cleaves the disulfide bonds, converting them into thiol groups (-SH). This transformation results in the formation of the water-soluble leuco form of the dye, which is necessary for the dyeing process.[5] The process can be precisely controlled by adjusting electrochemical parameters such as cell current and potential.[5]

Experimental Apparatus and Reagents

3.1. Apparatus

-

Electrochemical Cell: A divided or undivided glass cell (beaker or a more specialized H-cell with a membrane). A divided cell with a cation exchange membrane is recommended to separate the anodic and cathodic processes.[6][7]

-

Cathode (Working Electrode): Materials with a high hydrogen overpotential are suitable. Options include graphite plates, titanium (Ti), or a multi-cathode setup with porous electrodes.[5][7]

-

Anode (Counter Electrode): An inert electrode such as a graphite plate or a dimensionally stable anode (e.g., mixed metal oxide on titanium).[7][8]

-

Reference Electrode (Optional): An Ag/AgCl or Saturated Calomel Electrode (SCE) can be used to monitor the cathode potential.[6]

-

DC Power Supply: A galvanostat/potentiostat or a standard DC power supply capable of providing constant current or potential.

-

Magnetic Stirrer and Stir Bar: To ensure the dye dispersion remains homogeneous.

-

pH Meter and Redox Potential (ORP) Probe: For monitoring the reaction conditions.

3.2. Reagents

-

This compound: Commercial grade powder.

-

Supporting Electrolyte: An inert salt to provide conductivity. Sodium sulfate (Na₂SO₄) is a common choice.[7]

-

Alkaline Agent: Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to maintain an alkaline pH, which is typical for sulfur dyeing.

-

Deionized or Distilled Water: For preparing all solutions.

Detailed Experimental Protocol

This protocol describes a general procedure for the direct cathodic reduction of this compound in a divided electrochemical cell.

Step 1: Preparation of Catholyte

-

Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M Na₂SO₄) in deionized water.

-

Dispense a defined volume of the electrolyte solution into the cathodic compartment of the electrochemical cell.

-

Add a magnetic stir bar.

-

While stirring, add a measured amount of this compound powder to achieve the desired concentration.

-

Adjust the pH of the catholyte to the desired alkaline value (e.g., pH 10-12.5) using NaOH or Na₂CO₃.

Step 2: Preparation of Anolyte

-

Fill the anodic compartment of the cell with the same supporting electrolyte solution (e.g., 0.1 M Na₂SO₄).

Step 3: Assembly of the Electrochemical Cell

-

Position the cathode and anode in their respective compartments. If using a reference electrode, place its tip close to the cathode surface.

-

If using a divided cell, ensure the membrane properly separates the two compartments.

-

Place the entire cell assembly on a magnetic stirrer.

-

Connect the electrodes to the DC power supply, ensuring correct polarity (cathode to negative, anode to positive).

Step 4: Execution of Electrochemical Reduction

-

Turn on the magnetic stirrer to maintain a uniform dispersion of the dye.

-

Apply a constant cell current or current density. The current should be set based on the cathode surface area and desired reduction rate.[5][7]

-

Monitor the reaction over time. Key parameters to track are:

-

Redox Potential (ORP): The ORP of the catholyte will become more negative as the reduction proceeds.[5]

-

Color Change: The black, insoluble powder will dissolve, and the solution will typically turn a greenish-black or yellowish-olive color, characteristic of the leuco form.[9][10]

-

Temperature: Monitor for any significant temperature changes.

-

Step 5: Determination of Reaction Endpoint

-

The reduction can be considered complete when the redox potential stabilizes at a highly negative value (e.g., below -500 mV) and no further color change is observed.[5]

-

Alternatively, the reaction can be run for a predetermined duration based on optimization experiments.

Step 6: Post-Reduction Handling

-

Turn off the power supply and stirrer.

-

The resulting catholyte, containing the soluble leuco form of Sulphur Black 1, is now ready for use (e.g., in a dyeing process) or for further analysis.

-

Note that the leuco form is sensitive to air and can re-oxidize.[11] Handle the solution accordingly, potentially under an inert atmosphere for analytical purposes.

Data Presentation: Key Operating Parameters

The following tables summarize quantitative data and operational parameters reported in the literature for the electrochemical reduction of sulfur and other dyes. These values can serve as a starting point for process optimization.

Table 1: Operational Parameters for Electrochemical Reduction of this compound

| Parameter | Value | Source |

|---|---|---|

| Cell Current | 0.9 – 1.5 A | [5] |

| Initial Redox Potential | -250 mV | [5] |

| Final Redox Potential | -533 mV | [5] |

| Cell Type | Multi-cathode electrolyser | [5] |

| Application | Direct reduction for dyeing |[5] |

Table 2: General Parameters from Electrochemical Treatment of Other Dyes (for reference)

| Parameter | Value Range | Dye Type | Source |

|---|---|---|---|

| Current Density | 10 - 40 mA/cm² | Acid Black 210 | [7] |

| Initial pH | 3 - 9 | Reactive Black B | [8] |

| Electrolyte | Sodium Sulfate (Na₂SO₄) | Acid Black 210 | [7] |

| Cathode Materials | Graphite, Titanium (Ti) | Acid Black 210 | [7] |

| Reaction Time | 60 - 120 minutes | Various | [7][8] |

| Temperature | 35 - 45 °C | Indigo, Azo Dyes |[6][12] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the electrochemical reduction of this compound.

Caption: Workflow for the electrochemical reduction of this compound.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle sodium hydroxide and other alkaline solutions with care as they are corrosive.

-

Ensure the experimental setup is in a well-ventilated area. Although this method avoids H₂S generation from sodium sulfide, electrolysis of aqueous solutions can produce hydrogen and oxygen gas, which can form an explosive mixture.

-

Ensure all electrical connections are secure and insulated to prevent short circuits and electrical shocks.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C18H8N4O5S2 | CID 73557531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Green chemistry methods in sulfur dyeing: application of various reducing D-sugars and analysis of the importance of optimum redox potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globethesis.com [globethesis.com]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. worlddyevariety.com [worlddyevariety.com]

- 10. Sulphur Black 1 CAS#: 1326-82-5 [m.chemicalbook.com]

- 11. Sulphur Black 1 - Sulphur black BR - Sulphur black BN from Emperor Chem [emperordye.com]

- 12. Electrochemical Colour Removal of Azo Dyes Using Boron-Doped Diamond Electrodes and Silver Nanoparticles as Electrocatalyst [erepository.mku.ac.ke]

Application Notes and Protocols: C.I. Sulphur Black 1 as a Counter Electrode in Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of C.I. Sulphur Black 1, a low-cost and abundant sulphur-containing dye, as a material for counter electrodes in dye-sensitized solar cells (DSSCs). While direct research on this compound for this specific application is limited, this document extrapolates from extensive research on similar sulphur-doped and carbon-based materials to propose detailed experimental protocols and expected performance characteristics. The information is intended to guide researchers in exploring this promising, cost-effective alternative to conventional platinum-based counter electrodes.

Introduction